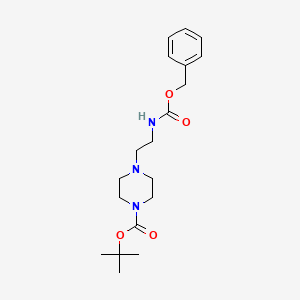

1-(2-吡嗪基羰基)-4-哌啶酮

描述

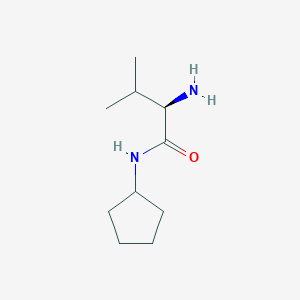

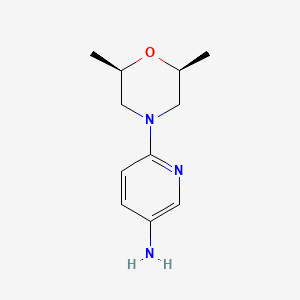

The compound seems to be a derivative of pyrazine, which is a basic six-membered ring with two nitrogen atoms . Pyrazine derivatives have been studied for their potential therapeutic value .

Synthesis Analysis

While specific synthesis methods for “1-(2-Pyrazinylcarbonyl)-4-piperidinone” were not found, pyrazine derivatives can be synthesized through various methods .科学研究应用

合成和化学应用

取代吡喃的单步合成:该化合物用于一步合成取代的 6-氨基-5-氰基螺-4-(哌啶-4')-2H,4H-二氢吡唑并[3,4-b]吡喃,展示了其在创建复杂化学结构中的用途 (Shestopalov et al., 2002).

哌啶酮的不对称合成:它在 4-芳基-2-哌啶酮的不对称合成中发挥作用,这对于生产关键中间体(如 (-) -帕罗西汀)至关重要 (Senda, Ogasawara & Hayashi, 2001).

功能化吡啶的合成:它的衍生物参与合成功能化的 4H-吡喃并[3,2-c]吡啶,从而产生一系列具有潜在应用的化学结构 (Mekheimer, Mohamed & Sadek, 1997).

结构和光谱分析:该化合物使用各种光谱方法进行分析,有助于更深入地了解其特性和潜在应用 (Suresh, Syed Ali Padusha, Govindarasu & Kavitha, 2015).

生物和医学研究

抗肿瘤活性:某些衍生物显示出显着的抗肿瘤活性,突出了其在药物化学和药物开发中的潜力 (Bykhovskaya et al., 2017).

癌症研究:该化合物的衍生物用于癌症研究,特别是在抑制大鼠子宫增生的情况下,表明其与肿瘤学研究相关 (Chandra et al., 2011).

未来方向

作用机制

Target of Action

The primary target of 1-(2-PYRAZINYLCARBONYL)-4-PIPERIDINONE, also known as Bortezomib, is the 26S proteasome . The 26S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

Bortezomib inhibits the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple pathways in cells and the bone marrow microenvironment, resulting in apoptosis (programmed cell death) and inhibition of cell-cycle progression , angiogenesis (formation of new blood vessels), and proliferation .

Biochemical Pathways

The ubiquitin-proteasome pathway is the primary biochemical pathway affected by Bortezomib . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, Bortezomib disrupts this pathway, leading to an accumulation of unwanted proteins and triggering apoptosis .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Pharmacokinetic studies comparing these two routes demonstrated that systemic exposure was equivalent for both . Moderate or severe hepatic impairment causes an increase in plasma concentrations of bortezomib . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose .

Result of Action

The molecular and cellular effects of Bortezomib’s action include cell-cycle arrest and apoptosis . By inhibiting the proteasome, Bortezomib disrupts the normal degradation of proteins, leading to an accumulation of unneeded or damaged proteins . This accumulation triggers apoptosis, or programmed cell death . Bortezomib also inhibits cell-cycle progression, angiogenesis, and proliferation .

Action Environment

Environmental factors such as the presence of other drugs can influence Bortezomib’s action, efficacy, and stability . For example, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Therefore, the use of these drugs should be carefully managed in patients receiving Bortezomib .

属性

IUPAC Name |

1-(pyrazine-2-carbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-8-1-5-13(6-2-8)10(15)9-7-11-3-4-12-9/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIRVBFUZRWNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651001 | |

| Record name | 1-(Pyrazine-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazine-2-carbonyl)piperidin-4-one | |

CAS RN |

1060817-24-4 | |

| Record name | 1-(Pyrazine-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)

![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)